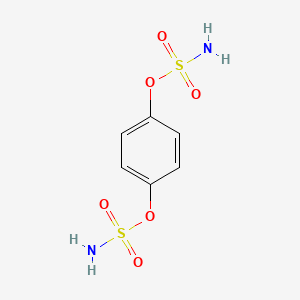![molecular formula C20H31NO3 B10838997 (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol](/img/structure/B10838997.png)
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol is a complex organic compound belonging to the class of isoquinolines This compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzo[a]quinolizin core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide and a base.
Addition of the Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Final Cyclization and Reduction: The final steps involve cyclization and reduction to achieve the desired hexahydrobenzo[a]quinolizin structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
- (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Uniqueness
The uniqueness of (2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol lies in its specific structural features, such as the presence of multiple methoxy groups and the hexahydrobenzo[a]quinolizin core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C20H31NO3 |
|---|---|
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
(2S,3S,11bS)-9,10-dimethoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-18(23-4)19(24-5)10-16(14)20(21,3)11-17(15)22/h9-10,13,15,17,22H,6-8,11-12H2,1-5H3/t15-,17-,20-/m0/s1 |
Clave InChI |
QJPLBORGTBURBF-KNBMTAEXSA-N |
SMILES isomérico |
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@]2(C[C@@H]1O)C)OC)OC |
SMILES canónico |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2(CC1O)C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6,3''']Biflavone](/img/structure/B10838928.png)
![[2-(6-Methoxy-indol-1-yl)-ethyl]-dimethyl-amine](/img/structure/B10838931.png)
![[4-(3-Adamantan-1-yl-ureido)-phenyl]-acetic acid](/img/structure/B10838932.png)

![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B10838943.png)
![[4Aph(CO-NH-OCH3)5,D-4Aph(CO-NH-OCH3)6]degarelix](/img/structure/B10838953.png)
![[D-Dab(CO-NH-OH)3]degarelix](/img/structure/B10838955.png)
![[D-4Aph(CO-NH-OH)6]degarelix](/img/structure/B10838956.png)
![[D-Dap(CO-NH-OH)3]degarelix](/img/structure/B10838967.png)
![[Cys-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10838974.png)
![(1R)-9,20,25-trimethoxy-15,30-dimethyl-23-oxa-15,30-diazaheptacyclo[22.6.2.13,7.18,12.114,18.027,31.022,33]pentatriaconta-3(35),4,6,8,10,12(34),18,20,22(33),24,26,31-dodecaene-6,21-diol](/img/structure/B10838977.png)
![[D-Gln3,Ncy(SO2,isopropyl)7]acyline](/img/structure/B10838983.png)
![[D-Gln3,Ncy(isopropyl)7]acyline](/img/structure/B10838985.png)
![[Gly8,Glu22]GLP-1(7,37)-NH2](/img/structure/B10838986.png)
